Xanthene-9-carboxylic acid
Description
Historical Overview of Xanthene Derivatives and Their Significance
The story of xanthene derivatives begins with the isolation of the parent compound, xanthene, from coal tar. informativejournals.com Xanthene itself is a yellow organic heterocyclic compound with the chemical formula C₁₃H₁₀O. ijrpc.comresearchgate.net Its derivatives, collectively known as xanthenes, quickly gained prominence as the foundational structures for a brilliant class of dyes, including fluorescein (B123965), eosins, and rhodamines. ijrpc.com These dyes are notable for their fluorescent properties, displaying colors from yellow to pink and bluish-red. ijrpc.com
Beyond their use as colorants, the significance of the xanthene scaffold expanded into medicinal chemistry. Researchers discovered that this tricyclic, oxygen-containing structure is a versatile nucleus for developing compounds with a wide range of biological activities. informativejournals.comresearchgate.net Over the years, various derivatives have been synthesized and investigated for properties including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. ijrpc.comresearchgate.net This diverse bioactivity has made the xanthene core an attractive subject for ongoing research in both academic and industrial settings, continually exploring its potential for therapeutic applications. researchgate.net For instance, certain derivatives like methantheline (B1204047) and propantheline (B1209224) have been developed into effective drugs for treating gastrointestinal disorders. informativejournals.com
Structural Context of Xanthene-9-carboxylic Acid within the Xanthene Family
The xanthene family is characterized by a central oxygen-containing heterocyclic ring fused with two benzene (B151609) rings. researchgate.net The versatility of this core structure, known as a dibenzo[b,e]pyran, allows for the introduction of various substituents, which significantly influences the resulting compound's physical, chemical, and biological properties. ijarsct.co.inmdpi.com
This compound is a specific derivative of this family, distinguished by the presence of a carboxylic acid group (-COOH) at the 9-position of the central ring. guidechem.com This particular substitution is crucial as it provides a reactive site for further chemical modifications, allowing for the creation of a wide array of other molecules. guidechem.com The ability to easily form esters, amides, and salts from the carboxylic acid group makes this compound a valuable intermediate and building block in organic synthesis. guidechem.com The parent compound, this compound, typically appears as a white to off-white or pale yellow crystalline solid. guidechem.comchemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 82-07-5 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 210 - 217 °C |
This data is compiled from multiple sources. guidechem.comchemimpex.comnih.gov
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound is dynamic, with its applications extending into materials science, analytical chemistry, and pharmacology. Its unique structure continues to make it a valuable tool for innovation.
Key Research Areas:
Organic Synthesis and Fluorescent Dyes: The compound is a key precursor in the synthesis of xanthene-based fluorescent dyes. guidechem.comchemimpex.com These dyes are extensively used in biological imaging and fluorescence microscopy to label and visualize cellular structures. chemimpex.com A notable recent development is the introduction of a fluorescein analogue, 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, as the first transition-metal-free carbon monoxide releasing molecule (photoCORM) that can be activated by visible green light. acs.org
Pharmaceutical and Medicinal Chemistry: this compound and its derivatives are actively being investigated for various therapeutic applications. It serves as a building block for synthesizing new pharmaceutical agents. guidechem.com Research has shown that specific amide derivatives of this compound can act as 5' AMP-activated protein kinase (AMPK) activators, which may be beneficial for treating type 2 diabetes by enhancing glucose uptake. ijrpc.comresearchgate.net Other derivatives have been designed as potent enhancers for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), which could be useful pharmacological tools for studying physiological roles mediated by these receptors. nih.govresearchgate.net
Materials Science and Polymer Chemistry: In polymer science, this compound is incorporated into polymer structures to enhance properties like thermal stability and fluorescence. chemimpex.com This contributes to the creation of advanced materials with specialized optical and physical characteristics. chemimpex.com
Analytical and Photodynamic Therapy: The compound is utilized in analytical chemistry for the detection and quantification of various substances. chemimpex.com Furthermore, it is being explored for its potential in photodynamic therapy, a cancer treatment that uses light-sensitive compounds to destroy malignant cells. chemimpex.com
Emerging trends suggest a continued focus on creating more complex and functionalized derivatives. Greener and more efficient synthetic methodologies, including electrochemical and metal-free procedures, are being developed to synthesize these compounds. researchgate.net The ease of functionalization of this compound ensures it will remain a relevant and valuable compound in the pursuit of novel materials and therapeutic agents. chemimpex.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Xanthene |
| Fluorescein |
| Eosin (B541160) |
| Rhodamine |
| Methantheline |
| Propantheline |
| 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid |
| Carbon Monoxide |
| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-xanthene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFNCXKYIEYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231501 | |
| Record name | Xanthene-9-carboxylic acid | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-07-5 | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Xanthene-9-carboxylic acid | |
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| Record name | Xanthene-9-carboxylic acid | |
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| Record name | Xanthene-9-carboxylic acid | |
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| Record name | Xanthene-9-carboxylic acid | |
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| Record name | XANTHENECARBOXYLIC ACID | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Xanthene-9-carboxylic Acid
The preparation of this compound has traditionally been approached from two main perspectives: the functionalization of a xanthone (B1684191) precursor or the direct derivatization of the xanthene core. researchgate.netnih.gov
Synthesis from Xanthone Precursors via Reduction and Carboxylation
One of the most direct strategies to obtain xanthene derivatives involves the modification of the carbonyl group at position 9 of the related xanthone structure. researchgate.netnih.gov This typically involves a two-stage process where the xanthone is first reduced to xanthene, which is subsequently carboxylated.
A notable method for the synthesis of this compound begins with xanthone as the raw material. google.com The initial step involves the reduction of the xanthone's carbonyl group to a methylene (B1212753) group, yielding xanthene. The Huang-Minlon reduction, a modification of the Wolff-Kishner reduction, is employed for this transformation. google.comonlineorganicchemistrytutor.com This reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) as the reducing agent and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. google.comonlineorganicchemistrytutor.com
Once the xanthene is formed, it undergoes deprotonation at the 9-position using a strong base in an anhydrous solvent like tetrahydrofuran. google.com The resulting carbanion is then carboxylated by introducing carbon dioxide gas at low temperatures (-78 to -40 °C) to form the salt of this compound. google.com A final neutralization step with acid yields the desired product. google.com This method is reported to produce high-purity this compound (over 99% by GC) without the need for extensive refinement. google.com
Table 1: Huang-Minlon Reduction and Carboxylation Pathway
| Step | Reactant | Key Reagents | Intermediate/Product | Reported Purity |
|---|---|---|---|---|
| 1 | Xanthone | Hydrazine hydrate, Potassium hydroxide | Xanthene | - |
An alternative pathway involves the reduction of xanthone to xanthydrol (9-hydroxyxanthene), followed by conversion to a nitrile and subsequent hydrolysis. lookchem.comresearchgate.net In one variation of this method, xanthone is first reduced to xanthydrol using zinc dust under alkaline conditions. lookchem.com The xanthydrol is then subjected to a halogenation reaction to produce a 9-haloxanthene. This intermediate undergoes a cyanidation reaction, typically with a cyanide salt, to form 9-cyanoxanthene. lookchem.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions. lookchem.comresearchgate.net
One documented procedure involves treating xanthydrol with hydrogen cyanide (HCN) and then hydrolyzing the resulting nitrile under alkaline conditions, which affords this compound in a 68% yield. researchgate.net However, it is important to note that synthetic routes using sodium cyanide under acidic conditions can pose significant safety risks due to the potential generation of large quantities of highly toxic hydrogen cyanide gas, especially during scale-up operations. google.com
Derivatization of Related Xanthene Structures
Instead of starting from xanthone, this compound can be synthesized by the direct carboxylation of xanthene itself. up.pt This approach involves the deprotonation of xanthene at the C9 position with a strong base, such as lithium diisopropylamide (LDA) or an alkyllithium reagent like n-Butyl Lithium, to generate a stabilized carbanion. google.comresearchgate.net This nucleophilic intermediate is then quenched with carbon dioxide (often from dry ice) to introduce the carboxyl group. researchgate.netup.pt This lithiation followed by carboxylation sequence has been reported to provide the target carboxylic acid in moderate to good yields, ranging from 45% to 87%. researchgate.net
Electrochemical and Metal-Free Synthetic Procedures
Recent advancements in synthetic methodology have led to the development of electrochemical and metal-free routes to this compound, which are often considered greener and more efficient. researchgate.netnih.gov
An efficient one-step synthesis has been achieved through the electrochemical direct carboxylation of xanthenol (xanthydrol). nih.govbeilstein-journals.org In this process, the electroreductive cleavage of the C(sp³)–O bond at the benzylic position of xanthenol generates a corresponding benzylic anion. nih.govbeilstein-journals.org This anion is subsequently trapped by carbon dioxide, which is present in the reaction medium, to yield this compound. nih.govbeilstein-journals.org This method is notable for its excellent yield, reaching up to 90%, and for proceeding under mild, metal-catalyst-free conditions at room temperature. nih.govbeilstein-journals.org The reaction is typically carried out in a dimethyl sulfoxide (B87167) (DMSO) solvent with a magnesium cathode. nih.gov
Another example of a metal-free approach is the development of a fluorescein (B123965) analogue, 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, which has been identified as a transition-metal-free carbon monoxide releasing molecule (photoCORM) activated by visible light. acs.orgnih.gov While this research focuses on the compound's application, it underscores the ongoing exploration of xanthene chemistry without reliance on transition metals. acs.orgnih.govsigmaaldrich.com
Advanced Synthetic Strategies and Green Chemistry Principles
The evolution of synthetic methods for this compound reflects broader trends in organic chemistry toward sustainability and efficiency. Advanced strategies increasingly prioritize green chemistry principles, such as atom economy, reduced waste, and the avoidance of hazardous reagents. researchgate.netnih.gov
The electrochemical synthesis of this compound from xanthenol is a prime example of such an advanced strategy. nih.govbeilstein-journals.org It offers a significant improvement over traditional multi-step syntheses that may involve hazardous materials like sodium cyanide or harsh reagents. google.com The electrochemical approach is a one-pot reaction that provides a high yield and avoids the need for metal catalysts, aligning with green chemistry goals. researchgate.netnih.govnih.govbeilstein-journals.org These modern procedures are presented as more efficient and ecologically favorable alternatives to classical methods. researchgate.netnih.gov
Table 2: Comparison of Synthetic Methodologies
| Synthetic Route | Starting Material | Key Steps | Reported Yield | Green Chemistry Considerations |
|---|---|---|---|---|
| Huang-Minlon Route | Xanthone | Reduction, Deprotonation, Carboxylation | High Purity (>99%) google.com | Uses high temperatures and strong bases. google.com |
| Cyanidation/Hydrolysis | Xanthone/Xanthydrol | Reduction, Halogenation, Cyanidation, Hydrolysis | 68% researchgate.net | Potential for highly toxic HCN gas generation. google.comlookchem.com |
| Direct Derivatization | Xanthene | Deprotonation, Carboxylation | 45-87% researchgate.net | Requires strong organometallic bases and cryogenic temperatures. researchgate.net |
| Electrochemical Synthesis | Xanthenol | One-step electrochemical carboxylation | 90% nih.govbeilstein-journals.org | Mild conditions, high yield, metal-catalyst-free, one-pot. nih.govbeilstein-journals.org |
One-Pot Multicomponent Reactions for Xanthene Scaffold Construction
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials. mdpi.comnih.gov These reactions, where three or more reactants are combined in a single step, are particularly valuable in pharmaceutical and organic synthesis as they reduce the need for intermediate isolation and purification, thereby saving time, energy, and resources. mdpi.com The synthesis of the xanthene scaffold is well-suited to MCR strategies, typically involving the condensation of an aldehyde with a 1,3-dicarbonyl compound and a phenol (B47542) or naphthol derivative. mdpi.combeilstein-journals.org
A common MCR for preparing xanthene derivatives involves the reaction of an aldehyde, dimedone (a cyclic 1,3-dicarbonyl compound), and β-naphthol. mdpi.com This three-component reaction can be catalyzed by a variety of catalysts to yield tetrahydrobenzo[a]xanthen-11-one derivatives. The reaction generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., dimedone), followed by a Michael addition of the phenol or naphthol, and subsequent cyclization and dehydration to form the xanthene core. mdpi.com The efficiency and yield of these reactions are often influenced by the nature of the substrates and the catalyst employed. For instance, aromatic aldehydes bearing electron-withdrawing groups have been shown to provide excellent yields in certain systems. mdpi.comum.edu.mt The versatility of MCRs allows for the generation of a diverse library of xanthene derivatives by varying the individual components. mdpi.com
Catalytic Approaches in this compound Synthesis
The development of efficient catalysts is paramount in modern organic synthesis, and the preparation of this compound and its derivatives has greatly benefited from a wide range of catalytic systems. These catalysts not only improve reaction rates and yields but also offer pathways for more environmentally friendly processes through lower energy consumption and the use of less hazardous reagents. The choice of catalyst can significantly influence the selectivity and efficiency of the xanthene ring formation. Catalysts reviewed for the synthesis of xanthene derivatives include metal oxides, mixed metal oxides, resins, supported organocatalysts, heteropolyacids, carbon-based materials, zeolites, and ionic liquids. researchgate.net
Utilization of Metal Oxides and Mixed Metal Oxides
Metal oxides and mixed metal oxides have emerged as robust and often reusable heterogeneous catalysts for the synthesis of xanthene derivatives. Their properties, such as high surface area, thermal stability, and tunable acidic or basic sites, make them effective promoters for the condensation reactions involved in xanthene formation. Zirconium dioxide (ZrO2) nanoparticles, for example, have been utilized as a mild and environmentally friendly catalyst for the one-pot synthesis of xanthene derivatives under solvent-free conditions. researchgate.net Similarly, a tantalum(V) oxide (Ta2O5)-supported heteropoly acid has been shown to be an effective catalyst. researchgate.net
Magnetic nanoparticles, such as γ-Fe2O3, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. ijcce.ac.ir For instance, γ-Fe2O3@HAP-Fe2+ nanoparticles have been reported as an efficient and eco-friendly catalyst for xanthene synthesis in water, demonstrating high yields and catalyst reusability over several cycles. ijcce.ac.ir
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| ZrO2 nanoparticles | Aldehydes, 1,3-dicarbonyls | Solvent-free | High | researchgate.net |
| γ-Fe2O3@HAP-Fe2+ | Aldehydes, dimedone, β-naphthol | Water | High | ijcce.ac.ir |
| Tantalum(V) oxide-supported heteropoly acid | Aldehydes, dimedone | Neat | Prominent | researchgate.net |
Application of Resins and Supported Organocatalysts
Ion-exchange resins and supported organocatalysts provide a solid-phase platform for catalysis, combining the benefits of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and recyclability). dntb.gov.ua Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been used in the synthesis of xanthene derivatives. um.edu.mt
A novel approach involves supporting an organocatalyst on a resin. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been successfully employed as a heterogeneous catalyst for the one-pot, solvent-free synthesis of benzoxanthenones. mdpi.comum.edu.mt This system proved to be efficient for the condensation of cyclic diketones, aldehydes, and naphthols, yielding a variety of xanthene derivatives in good to excellent yields. mdpi.comum.edu.mt The catalyst was also found to be fully recyclable and reusable for up to six cycles without significant loss of activity. um.edu.mt
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| DABCO/Amberlyst-15 | Dimedone, benzaldehyde, 2-naphthol | Solventless | Good to excellent | mdpi.comum.edu.mt |
Heteropolyacids and Carbon-Based Materials as Catalysts
Heteropolyacids (HPAs) are a class of strong Brønsted acids that have found widespread application in catalysis due to their high acidity, thermal stability, and redox properties. researchgate.net Keggin-type HPAs, such as 12-tungstophosphoric acid (PTA), are particularly effective. researchgate.netresearchgate.net HPAs can be used as homogeneous or heterogeneous catalysts. researchgate.net To enhance their utility as heterogeneous catalysts and increase their surface area, HPAs are often supported on various materials. researchgate.net
A hybrid composite of PTA supported on tantalum(V) oxide (PTA@Ta2O5) has been prepared and used as a heterogeneous catalyst for the synthesis of xanthene derivatives under neat conditions, achieving prominent yields in short reaction times. researchgate.net Carbon-based materials, such as activated carbon, can also serve as supports for HPAs, creating catalysts with high surface area and activity. dntb.gov.ua Additionally, sulfonated carbon-based catalysts, prepared by treating bio-char with sulfuric acid, have been developed as solid acid catalysts for various organic transformations. science.gov
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| PTA@Ta2O5 | Aldehydes, dimedone | Neat | Prominent | researchgate.net |
| H3PW12O40 | Cellulose | 180°C, 2h | 50.5 (glucose yield) | frontiersin.org |
| CsxH3-xPW12O40 | Cellulose | Not specified | Active | frontiersin.org |
Zeolites and Ionic Liquids in Xanthene Synthesis
Zeolites are crystalline aluminosilicates with well-defined microporous structures, which can act as shape-selective catalysts and catalyst supports. H-Zeolite A has been reported as an efficient and reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from β-naphthol and various aromatic aldehydes under solvent-free conditions. researchgate.net The synthesis of copper-amine complexes on nano NaY zeolite (Cu@NNPS-NaY) has also been described as a highly efficient and reusable catalyst for xanthene synthesis. chemmethod.com
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as green solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. academie-sciences.frbibliomed.org A novel Brønsted acidic ionic liquid, L-pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), has been used as an efficient catalyst for the synthesis of tetrahydrobenzo[c]xanthene-8-ones under solvent-free conditions. bibliomed.orgresearchgate.net This method offers excellent yields, clean reaction profiles, and the use of an inexpensive catalyst. researchgate.net Dicationic Brønsted acidic ionic liquids have also been shown to be effective catalysts for the synthesis of various xanthene derivatives under solvent-free conditions. researchgate.net
| Catalyst/Medium | Reactants | Conditions | Yield (%) | Reference |
| H-Zeolite A | β-naphthol, aromatic aldehydes | Solvent-free | High | researchgate.net |
| Cu@NNPS-NaY | Aromatic aldehydes, dimedone | 60°C, EtOH | 84-97 | chemmethod.com |
| L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) | Aldehydes, dimedone | Solvent-free | Excellent | bibliomed.orgresearchgate.net |
| Dicationic Brønsted acidic ILs | Aldehydes, dimedone/β-naphthol | Solvent-free | Not specified | researchgate.net |
Photocatalytic Methods for Xanthene Derivative Production
Photocatalysis has emerged as a powerful and green tool in modern organic synthesis, enabling the activation of stable molecules under mild conditions using visible light. semnan.ac.irlew.ro This approach aligns with the principles of green chemistry by utilizing a renewable energy source and often allowing reactions to proceed at room temperature. researchgate.net The synthesis of xanthene derivatives has been successfully achieved through photocatalytic multicomponent reactions. semnan.ac.ir
One strategy involves the use of organic dyes as photocatalysts. Riboflavin (B1680620) (Vitamin B2) has been employed as a visible-light-mediated photocatalyst for the synthesis of a wide variety of substituted xanthene derivatives at room temperature. lew.roresearchgate.net This method is considered environmentally benign, proceeding under mild reaction conditions. researchgate.net The reaction of salicylaldehyde (B1680747) and dimedone in a water-ethanol mixture under blue LED irradiation in the presence of riboflavin has been shown to produce the desired xanthene product in good yield. lew.ro Another approach utilizes dye-sensitized titanium dioxide (TiO2), where blackberry dye has been used to sensitize TiO2 for the visible-light-driven synthesis of xanthene derivatives. researchgate.net A heterogeneous photocatalyst, CuFe2O4/CuO-rGO@EosinY, has also been fabricated and applied in a green one-pot multicomponent protocol for the production of xanthene derivatives under visible light irradiation, demonstrating remarkable yields and catalyst reusability. semnan.ac.ir
| Photocatalyst System | Reactants | Conditions | Yield (%) | Reference |
| Riboflavin | Salicylaldehyde, dimedone | Blue LED, H2O-EtOH | 75 | lew.ro |
| CuFe2O4/CuO-rGO@EosinY | Aromatic aldehydes, dimedone | Visible light | Remarkable | semnan.ac.ir |
| Blackberry dye-sensitized TiO2 | Not specified | Visible light | Not specified | researchgate.net |
Efficiency, Safety, and Ecological Impact of Synthetic Methodologies
The synthesis of this compound has evolved with a growing emphasis on efficiency, safety, and environmental stewardship. Traditional methods, while effective, sometimes involved hazardous reagents. For instance, one older route utilized sodium cyanide under acidic conditions, which posed a significant safety risk due to the potential formation of highly toxic prussic acid, especially during large-scale production. google.com
Modern advancements have led to the development of safer and more ecologically sound synthetic pathways. nih.govup.pt One patented method highlights a particularly safe, environmentally friendly, and high-yield process suitable for industrial production. google.com This process begins with the Huang-Minlon reduction of xanthone to yield xanthene. The xanthene is then treated with a strong base in an anhydrous solvent to form a salt. Subsequently, carbon dioxide gas is introduced at low temperatures, reacting with the salt to form this compound with a purity greater than 99% without the need for further refinement. google.com This method avoids harsh chemicals and is noted for its simplicity, high yield, and low cost. google.com
Other green chemistry approaches include electrochemical and metal-free procedures, which are recognized as efficient and environmentally benign methodologies for producing xanthene derivatives. nih.govresearchgate.net The most direct and commonly employed strategy for obtaining a variety of xanthene derivatives remains the chemical modification of the carbonyl group at the 9-position of xanthones. nih.govup.ptresearchgate.netresearchgate.net
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Huang-Minlon Reduction & Carboxylation | Xanthone | 1. Hydrazine hydrate, Potassium oxide 2. Strong base (e.g., sodium amide) 3. CO₂ at -78 to -40 °C | High purity (>99%), high yield, low cost, safe, environmentally friendly, suitable for industrial scale-up. google.com | Requires handling of strong bases and low temperatures. |
| From Xanthene Alcohol | Xanthene alcohol | Sodium cyanide, glacial acetic acid, ethanol, water; then alkaline hydrolysis. | Established method. | Significant safety hazard : uses sodium cyanide, which can produce highly toxic prussic acid. google.comguidechem.com |
| Electrochemical/Metal-Free Procedures | Various | Electrochemical cells or metal-free catalysts. | Greener, efficient. nih.govresearchgate.net | May require specialized equipment; specific examples for this compound are less detailed in the provided context. |
Chemical Reactivity and Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 9-position of the xanthene core is a versatile functional handle, enabling a wide array of chemical transformations and the synthesis of diverse derivatives. researchgate.netguidechem.com
Formation of Amide Derivatives
The synthesis of amide derivatives from this compound is a well-established and frequently utilized transformation. researchgate.netsmolecule.com This reaction typically proceeds via two primary pathways. The first involves activating the carboxylic acid with a coupling agent, such as carbonyldiimidazole (CDI), followed by the addition of a primary or secondary amine. researchgate.net The second common method is the conversion of the carboxylic acid to its more reactive acyl chloride intermediate, which then readily reacts with an amine to form the corresponding amide. researchgate.net These amide derivatives are not only stable compounds but also serve as intermediates for further functionalization; for example, they can be reduced to the corresponding amines. researchgate.net This amide coupling strategy is a key step in creating libraries of drug-like xanthene derivatives for medicinal chemistry research. sciforum.netsciforum.net
Esterification Reactions
Esterification of this compound provides another major route to functional derivatives. chemicalbook.com A common method is the transesterification of a simple ester of this compound, such as the ethyl or methyl ester, to produce more complex esters. chemicalbook.comcymitquimica.comfishersci.fifishersci.be For example, the 3-quinuclidinyl ester can be synthesized via this route. chemicalbook.comcymitquimica.com
Another approach involves the reaction of a salt of the acid with an appropriate alkyl halide. A patented process describes the synthesis of esters containing quaternary ammonium (B1175870) groups, which have pharmaceutical applications. google.com In this method, sodium xanthene-9-carboxylate is reacted with a haloalkylammonium salt, such as diethyl-methyl-bromoethylammonium bromide, in a solvent like isopropanol. The reaction yields the desired ester methobromide salt. google.com
Table 2: Examples of Esterification Reactions
| Reactants | Product | Method | Reference |
| Ethyl ester of this compound | 3-Quinuclidinyl ester of this compound | Transesterification | chemicalbook.comcymitquimica.com |
| Sodium xanthene-9-carboxylate + Diethyl-methyl-bromoethylammonium bromide | This compound-ß-diethylaminoethyl-estermethobromide | Salt alkylation in isopropanol | google.com |
| Sodium xanthene-9-carboxylate + Dimethyl-isopropyl-bromoethyl-ammonium bromide | This compound-ß-isopropylmethylaminoäthyl-ester-methobromide | Salt alkylation in isopropanol | google.com |
Hydrazide Formation
The carboxylic acid moiety can be converted into a hydrazide, creating a key building block for synthesizing more complex heterocyclic systems. The reaction of this compound with hydrazine or a hydrazine derivative yields 9H-xanthene-9-carbohydrazide. ontosight.ai This carbohydrazide (B1668358) is a stable compound that serves as a crucial intermediate. ontosight.ai For instance, it can be subsequently reacted with substituted aldehydes, such as salicylaldehyde derivatives, in condensation reactions to form elaborate structures like NOO-tridentate hydrazone ligands. researchgate.netresearchgate.netbohrium.com These ligands are capable of coordinating with various transition metals. researchgate.netresearchgate.netbohrium.com
Incorporation into Complex Chemical Architectures
This compound is a valuable scaffold for building larger, multi-functionalized molecules. researchgate.net Its derivatives have been incorporated into complex architectures designed for various applications, from medicinal chemistry to materials science. researchgate.netsmolecule.comsciforum.net For example, derivatives of this compound have been synthesized as potent and selective positive allosteric modulators of the mGlu1 receptor. researchgate.net The carboxylic acid group serves as an anchor point for adding other chemical moieties through amide or ester linkages, leading to complex structures with specific biological targets. researchgate.netsciforum.net The formation of metal-coordinating hydrazone ligands from the corresponding hydrazide is a prime example of its incorporation into sophisticated supramolecular structures. researchgate.netresearchgate.netbohrium.com Furthermore, the xanthene core itself is a chromophore, making the acid a precursor for fluorescent dyes and indicators used in biological imaging. guidechem.comsmolecule.com
Functionalization at the 9-Position of the Xanthene Core
The 9-position of the xanthene ring is a focal point of its chemical reactivity and is crucial in defining the properties of its derivatives. nih.govresearchgate.netresearchgate.net The synthesis of this compound itself is the primary example of functionalization at this position, typically achieved by generating a carbanion at C-9 of xanthene followed by carboxylation with CO₂. google.com
Once the carboxylic acid group is installed, it becomes the gateway for a host of other functional groups at the 9-position. As detailed previously, this includes conversion to:
Amides , which can be further reduced to amines (e.g., 9H-xanthene-9-methanamine). researchgate.netevitachem.com
Esters of varying complexity. cymitquimica.comgoogle.com
Hydrazides , which are precursors to hydrazones . ontosight.airesearchgate.net
The ability to readily introduce and then modify the carboxylic acid group at the 9-position makes this compound a versatile intermediate in the synthesis of a wide range of structurally diverse compounds. researchgate.netsciforum.net
Spectroscopic and Structural Elucidation Studies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of xanthene-9-carboxylic acid, as well as in understanding its electronic and photophysical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals in the ¹H NMR spectrum are typically referenced to a residual solvent peak. amazonaws.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. Like ¹H NMR, the chemical shifts are referenced to the solvent signal. amazonaws.com
Below is a table summarizing typical NMR data for this compound and its derivatives.
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H | ~8.1-7.0 | Aromatic Protons |
| ¹H | ~5.0 | Methine Proton (C9-H) |
| ¹³C | ~170-175 | Carboxylic Acid Carbon (C=O) |
| ¹³C | ~150-115 | Aromatic Carbons |
| ¹³C | ~45-50 | Methine Carbon (C9) |
This table presents generalized data; specific values can vary based on the solvent and experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations. Key absorptions include:
A broad band in the region of 3000 cm⁻¹ associated with the O-H stretching of the carboxylic acid group.
A strong absorption around 1700 cm⁻¹ due to the C=O stretching of the carboxyl group.
Bands in the 1600-1450 cm⁻¹ range corresponding to C=C stretching vibrations of the aromatic rings.
Absorptions in the 1300-1000 cm⁻¹ region are typically assigned to C-O stretching vibrations of the ether linkage and the carboxylic acid.
IR spectra can be obtained using techniques such as KBr pellets or Attenuated Total Reflectance (ATR). amazonaws.comnih.gov
Raman Spectroscopy: FT-Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the xanthene core. nih.gov
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. This compound and its derivatives are known for their interesting photophysical properties, including fluorescence. goums.ac.irbrainly.com
The UV-Vis absorption spectrum of this compound in solution typically shows absorption maxima related to the π-π* transitions of the aromatic system. niist.res.in The exact position of these maxima can be influenced by the solvent polarity. icrc.ac.ir For instance, a fluorescein (B123965) analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, which is a derivative, exhibits an absorption maximum at 488 nm in a pH 7.4 aqueous buffer and at 485 nm in methanol. amazonaws.com
Photophysical measurements also include the determination of fluorescence emission maxima and quantum yields. amazonaws.comicrc.ac.ir The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined using an integrating sphere. amazonaws.com For the aforementioned fluorescein analogue, the fluorescence quantum yield was found to be 0.39 in a pH 7.4 aqueous buffer and 0.52 in methanol. amazonaws.com The study of these properties is crucial for applications such as fluorescent probes and dyes. guidechem.com
High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of this compound. evitachem.com This technique provides a high degree of accuracy, confirming the molecular formula C₁₄H₁₀O₃. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecular weight of this compound is 226.23 g/mol . nih.govsigmaaldrich.com
Crystallographic Analysis and Solid-State Characterization
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information.
For this compound, the analysis shows that the xanthene core is not planar but folded, with a distinct dihedral angle between the two aromatic rings. nih.gov A study reported two crystallographically inequivalent molecules in the unit cell, with dihedral (fold) angles of 14.2(1)° and 11.3(2)°. nih.gov The carboxylic acid groups are oriented nearly perpendicular to the plane of the xanthene core. nih.gov Hydrogen bonding is a key feature in the crystal packing, often forming cyclic dimers between carboxylic acid groups of adjacent molecules. nih.gov
Crystallographic data for derivatives, such as lanthanide complexes of this compound, have also been reported, showing how the ligand coordinates to metal ions. nih.gov For example, europium and terbium complexes crystallize in the monoclinic space group P2₁/n. nih.gov The analysis of a methyl ester derivative, methyl 9H-xanthene-9-carboxylate, also revealed a folded xanthene unit. nih.gov
Below is a table summarizing representative crystallographic data for a derivative of this compound.
| Parameter | Methyl 9H-xanthene-9-carboxylate |
| Formula | C₁₅H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 25.6601 (16) |
| b (Å) | 5.7624 (3) |
| c (Å) | 15.7578 (9) |
| β (°) ** | 92.933 (4) |
| Volume (ų) ** | 2327.0 (2) |
| Z | 8 |
Data from the structural analysis of methyl 9H-xanthene-9-carboxylate. nih.gov
Hydrogen Bonding Networks and Intermolecular Interactions
In the crystalline state, this compound participates in hydrogen bonding, forming a cyclic dimer. nih.gov However, unlike typical carboxylic acid dimers that form around a center of symmetry, this structure involves two molecules that are not crystallographically equivalent. nih.gov The hydrogen atoms of the carboxylic acid groups are ordered within this arrangement. nih.gov
Table 1: Hydrogen Bonding Parameters in this compound Derivatives
| Donor-H···Acceptor | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O-H···O | Data not available | Data not available | 2.664 | Data not available |
Note: Specific values for bond lengths and angles in the parent this compound were not available in the searched literature. The provided donor-acceptor distance is from a related xanthene derivative and is typical for medium-strong hydrogen bonds. goums.ac.ir
Dihedral Angles and Conformational Analysis of the Xanthene Core
The central xanthene core of the molecule is not planar but adopts a folded or "butterfly" conformation. lookchem.com This is characterized by the dihedral angle between the two benzene (B151609) rings. In the crystal structure of this compound, the two crystallographically independent molecules exhibit slightly different fold angles. Molecule A has a dihedral angle of 14.2(1) degrees, while Molecule B has an angle of 11.3(2) degrees. nih.gov This non-planarity is a characteristic feature of the xanthene skeleton.
Table 2: Dihedral Angles in this compound and a Related Ester
| Compound | Molecule | Dihedral Angle (°) |
|---|---|---|
| This compound | A | 14.2(1) |
| B | 11.3(2) | |
| Methyl 9H-xanthene-9-carboxylate | - | 24.81(9) |
Data sourced from crystallographic studies. nih.goviucr.orgresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
In a study of a xanthene derivative, the analysis showed that H···H contacts, representing van der Waals forces, were the most significant, followed by O···H/H···O contacts, which are indicative of hydrogen bonding. nih.gov C···H/H···C contacts also made a substantial contribution. nih.gov This detailed breakdown highlights the importance of various weak interactions in stabilizing the crystal structure. The analysis can be represented by 2D fingerprint plots, which provide a visual summary of the intermolecular contacts. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Xanthene Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 41.7 |
| O···H/H···O | 27.7 |
| C···H/H···C | 17.0 |
| S···H/H···S | 7.5 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Modeling
Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of xanthene derivatives. These methods are used to model molecular geometries, electronic energies, and various spectroscopic properties, providing a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. For derivatives of xanthene-9-carboxylic acid, DFT calculations are employed to optimize ground state geometries. A common approach involves using the B3LYP functional with a basis set like 6-31+G(d), often incorporating a solvent model such as the Polarizable Continuum Model (PCM) to simulate conditions in a solution like water amazonaws.com. Frequency calculations are typically performed following geometry optimization to confirm that the structure corresponds to a true energy minimum on the potential energy surface amazonaws.com. DFT methods have also been successfully applied to other xanthene derivatives to calculate and analyze spectroscopic data, showing good correlation with experimental FT-IR and NMR spectra dntb.gov.ua.
To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for describing excited states amazonaws.com. This approach is used to model the electronic transitions that give rise to UV-visible absorption spectra. For a fluorescein (B123965) analogue of this compound, TD-DFT was used to describe the excited state energy surfaces amazonaws.com. In such studies, functionals like BMK have been utilized for excited-state geometry optimizations within a solvent model to accurately predict properties in solution amazonaws.com. These calculations provide crucial information on excitation energies and oscillator strengths, which are directly related to the position and intensity of absorption bands amazonaws.com.
Ab initio methods are another class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods are often highly accurate but computationally demanding. The G3(MP2)//B3LYP composite procedure, a standard ab initio approach, has been used to determine the gas-phase standard molar enthalpies of formation for this compound ua.pt. This involves calculating the enthalpies of several homodesmotic reactions, which are designed to have a high degree of error cancellation ua.pt. The results from these high-level calculations have shown good agreement with experimental data, validating their accuracy for determining thermochemical properties ua.pt.
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular orbital theory, often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic properties of a molecule researchgate.netmaterialsciencejournal.org. A smaller gap suggests that the molecule can be more easily excited materialsciencejournal.orglibretexts.org.
The nature of electronic transitions, such as those predicted by TD-DFT, can be visualized by analyzing the molecular orbitals involved. For instance, upon electronic excitation in a xanthene derivative, an electron density difference map can be generated by subtracting the ground state electron density from that of the excited state amazonaws.com. Such maps reveal regions of electron density depletion (where the electron originated, typically related to the HOMO) and regions where electron density builds up (where the electron moves to, related to the LUMO) amazonaws.com. This analysis confirms the nature of the transition, for example, whether it is a local transition within the chromophore or a charge-transfer (CT) transition amazonaws.com.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. researchgate.net |
| Energy Gap | The energy difference between HOMO and LUMO | Determines electronic properties and reactivity; a smaller gap facilitates electronic excitation. materialsciencejournal.orglibretexts.org |
Prediction of Spectroscopic Properties (Absorbance and Emission)
Computational methods, particularly TD-DFT, are highly effective in predicting the spectroscopic properties of molecules like this compound and its derivatives. By calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, one can simulate the UV-visible absorption spectrum amazonaws.com. The oscillator strength is a theoretical measure of the probability of a specific electronic transition occurring upon light absorption, and it correlates with the intensity of the spectral band.
For example, TD-DFT calculations on the neutral form of a 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid in water provided detailed predictions of its electronic transitions, as shown in the table below amazonaws.com. These theoretical results can be directly compared with experimental spectra to assign absorption bands to specific electronic transitions.
| Functional | Excitation Energy (eV) | Oscillator Strength | Transition Character |
|---|---|---|---|
| B3LYP | 3.13 | 0.0001 | Local transition |
| B3LYP | 3.32 | 0.0000 | Charge-transfer |
| BMK | 3.50 | 0.0001 | Local transition |
| BMK | 3.68 | 0.0000 | Charge-transfer |
| CAM-B3LYP | 3.45 | 0.0001 | Local transition |
| CAM-B3LYP | 3.63 | 0.0000 | Charge-transfer |
Data adapted from TD-DFT calculations on a neutral form of a this compound analogue in a simulated water environment. amazonaws.com
Elucidation of Reaction Mechanisms via Computational Pathways
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. By calculating the energies of reactants, products, and transition states, chemists can understand the feasibility and kinetics of a particular reaction pathway.
For reactions involving xanthene derivatives, computational methods can be used to explore potential mechanisms. For instance, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that an optimized transition state correctly connects the reactant and product minima on the potential energy surface amazonaws.com. This ensures that the identified pathway is the true route for the reaction. Furthermore, computational studies of specifically designed reactions, such as the homodesmotic reactions used to calculate formation enthalpies, provide deep insights into the energetic and thermodynamic stability of the molecule, which is fundamental to understanding its reactivity ua.pt.
Theoretical Studies on Energetics and Conformations
Computational studies have been employed to investigate the energetic and conformational properties of this compound. These theoretical approaches provide insights into the molecule's stability and three-dimensional structure, which are fundamental to understanding its chemical behavior.
Experimental data from X-ray crystallography serves as a crucial benchmark for theoretical models. In its solid state, this compound features a non-planar xanthene core. The dihedral, or "fold," angle of this core has been measured at 14.2(1)° for one crystallographically independent molecule and 11.3(2)° for another within the same crystal structure. nih.gov Furthermore, the carboxylic acid group is oriented nearly perpendicular to the plane of the xanthene core. nih.gov
Thermochemical properties have been determined through a combination of experimental techniques and computational chemistry. One study calculated the standard molar enthalpy of formation (ΔfHm°) for this compound in the gaseous state. ua.pt Such theoretical determinations of energetic properties are vital for predicting the compound's reactivity and stability under various conditions. Quantum chemical calculations have also been applied to derivatives, such as the fluorescein analogue 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, to understand their electronic structure and reaction pathways, for instance, in photo-induced reactions.
Structure-Activity Relationship (SAR) Studies via Computational Tools
Computational tools are pivotal in elucidating the structure-activity relationships (SAR) of this compound derivatives, guiding the design of new molecules with enhanced biological activities. Quantitative structure-activity relationship (QSAR) modeling, in both its 2D and 3D forms, has been successfully applied to understand how specific structural features influence the therapeutic effects of these compounds.
A notable application of these methods is in the study of N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives, which are structurally related to this compound, for their antiproliferative activity. scispace.comresearchgate.net Researchers have developed robust 2D and 3D-QSAR models to predict the efficacy of these compounds against human tumor cell lines. scispace.com
The 2D-QSAR models were established using statistical methods such as multiple linear regression (MLR) and multiple nonlinear regression (MNLR). scispace.com These models correlate the antiproliferative activity with various molecular descriptors calculated from the 2D structure of the compounds. The statistical quality of these models was found to be effective for predicting biological activity. scispace.comresearchgate.net
For a more detailed three-dimensional understanding, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. scispace.comresearchgate.net These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. The findings from these models indicate that the models are statistically significant and stable. scispace.comresearchgate.net The results from these computational analyses are often corroborated using molecular docking simulations, which predict the binding orientation of the molecule within the active site of a biological target. scispace.com
Table 1: Statistical Results of 2D and 3D-QSAR Models for Dibenzo[a,j]xanthene Dicarboxamide Derivatives scispace.comresearchgate.net
| Model | Method | R² (Coefficient of Determination) | R²_test (External Validation) | Q² (Cross-validated R²) |
| 2D-QSAR | MLR | 0.88 | 0.86 | - |
| 2D-QSAR | MNLR | 0.897 | 0.908 | - |
| 3D-QSAR | CoMFA | 0.857 | - | 0.612 |
| 3D-QSAR | CoMSIA | 0.74 | - | 0.564 |
Applications in Medicinal Chemistry and Biological Sciences
Xanthene-9-carboxylic Acid as a Privileged Scaffold for Bioactive Compounds
The xanthene core structure is recognized as a "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a foundation for ligands that can interact with a diverse range of biological targets. Derivatives of the xanthene nucleus have demonstrated a wide array of biological activities, including neuroprotective, antitumor, antimicrobial, and anti-inflammatory effects. The specific positioning of substituents on the xanthene ring system strongly influences the resulting compound's physical, chemical, and biological properties.
The modification of the carboxylic acid group at the 9-position of the xanthene ring has been a particularly fruitful strategy for creating novel therapeutic agents. This has allowed for the synthesis of a variety of derivatives, including amides and esters, which have shown promise in modulating cellular pathways and protein functions. The inherent structural features of this compound provide a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for specific biological targets.
Role as a Carbon Monoxide-Releasing Molecule (PhotoCORM)
In a novel therapeutic application, derivatives of this compound have been developed as photoactivatable carbon monoxide-releasing molecules (PhotoCORMs). Carbon monoxide (CO) is a gasotransmitter with known physiological roles, including vasodilation and anti-inflammatory effects. nih.govsemanticscholar.org The challenge in harnessing its therapeutic potential lies in delivering it to specific tissues in a controlled manner.
A fluorescein (B123965) analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, has been identified as the first transition-metal-free PhotoCORM that can be activated by visible light. nottingham.edu.mynih.govacs.orgscispace.com This water-soluble compound releases carbon monoxide upon irradiation, offering precise spatial and temporal control over CO delivery. nottingham.edu.mynih.govacs.org
The release of carbon monoxide from these xanthene-based PhotoCORMs occurs through a process of photodecarbonylation. researchgate.net Upon absorption of light energy, the molecule undergoes a chemical transformation that results in the cleavage of the carboxylic acid group and the subsequent release of a CO molecule. This process is notable for not requiring a transition metal, which is a common component in many other CORMs and can pose toxicity concerns. The reaction progress can be monitored through the characteristic absorption and emission properties of the parent compound and its products. nottingham.edu.myacs.org
A key advantage of the 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid PhotoCORM is its activation by visible light, specifically green light around 500 nm. nottingham.edu.mynih.govacs.org This is significant for biological applications as light in this region of the spectrum has better tissue penetration and is less damaging to cells compared to ultraviolet light. The ability to trigger CO release with a specific wavelength of light allows for targeted therapy, where the therapeutic effect is confined to the irradiated area.
The controlled release of CO from these PhotoCORMs has several important biological implications. Under physiological conditions, the released CO can be quantitatively trapped by hemoglobin to form carboxyhemoglobin. nottingham.edu.mynih.govacs.org This demonstrates the bioavailability of the released CO. The physiological effects of locally released CO include anti-inflammatory actions and vasodilation. nih.govsemanticscholar.orgnih.gov The anti-inflammatory properties are mediated through pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway. acs.org The ability to deliver CO on demand to specific tissues opens up possibilities for treating a range of conditions, including inflammatory diseases and ischemic-reperfusion injuries. nih.gov
| PhotoCORM | Activation Wavelength | Key Feature | Biological Effect of Released CO |
| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | ~500 nm (Green Light) | Transition-metal-free | Vasodilation, Anti-inflammatory |
Investigation in Antitumor and Anticancer Research
The xanthene scaffold has also been a subject of investigation in the field of anticancer research. researchgate.net Various derivatives of this compound and related xanthenone structures have been synthesized and evaluated for their antitumor activity. nih.govnih.gov
One notable example is the class of compounds related to xanthen-9-one-4-acetic acid (XAA). Analogues of XAA have been shown to induce hemorrhagic necrosis in solid tumors. nih.gov Structure-activity relationship studies have revealed that the carboxylic acid side chain's position and geometry relative to the xanthenone core are crucial for its antitumor activity. nih.gov While direct cytotoxicity of some of these compounds against tumor cell lines can be low, their anticancer effects are often mediated through indirect mechanisms. nih.gov For instance, certain xanthene derivatives can stimulate immune cells, such as macrophages and monocytes, to become tumoricidal and to produce tumor necrosis factor-alpha (TNF-α), a potent anti-tumor cytokine. nih.gov More recent studies have explored coupling xanthene and thioxanthene (B1196266) cores with moieties like cysteine to develop new analogues with potential anticancer, antioxidant, and anti-inflammatory properties. acs.orgnih.gov For example, a synthesized cysteine-coupled xanthene derivative exhibited excellent inhibitory activity against colon cancer cells (Caco-2). acs.org
Antidiabetic and AMPK Activation Studies
Derivatives of this compound have been identified as promising candidates for the management of type 2 diabetes through the activation of 5' AMP-activated protein kinase (AMPK). mdpi.comnih.gov AMPK is a crucial serine/threonine kinase that acts as a master regulator of cellular energy homeostasis, and its activation is a key therapeutic target for metabolic diseases. mdpi.commdpi.com
In a notable study, two specific derivatives, 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), were identified as potent AMPK activators. mdpi.comnih.gov These compounds were found to increase glucose uptake in L6 myotubes by promoting the translocation of glucose transporter type 4 (GLUT4). mdpi.commdpi.com The mechanism of action was determined to be dependent on Liver Kinase B1 (LKB1), a major upstream kinase of AMPK. mdpi.comnih.gov Further in vivo studies in high-fat diet-induced diabetic mice showed that a single intravenous administration of Xn or Xc stimulated AMPK phosphorylation in skeletal muscle and significantly improved glucose tolerance. mdpi.comnih.gov These findings underscore the potential of this compound derivatives to regulate glucose homeostasis through LKB1-dependent AMPK activation, positioning them as potential leads for new antidiabetic drugs. mdpi.com
| Compound | Chemical Name | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Xn | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide | Elevated glucose uptake in L6 myotubes; Improved glucose tolerance in diabetic mice. mdpi.com | LKB1-dependent AMPK activation; GLUT4 translocation. mdpi.com |
| Xc | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide | Elevated glucose uptake in L6 myotubes; Improved glucose tolerance in diabetic mice. mdpi.com | LKB1-dependent AMPK activation; GLUT4 translocation. mdpi.com |
Neuroprotective Activities
The xanthene scaffold, including derivatives of this compound, has been investigated for its neuroprotective potential. epfl.chresearchgate.net Research in this area has highlighted the versatility of this chemical nucleus for various biological applications, including the development of agents that protect nervous system cells from damage. researchgate.netmdpi.com
One specific area of investigation involves the development of small-molecule enhancers for the metabotropic glutamate (B1630785) receptor 1 (mGlu1). researchgate.net Starting from a lead compound, (9H-xanthene-9-carbonyl)-carbamic acid butyl ester, researchers designed and synthesized a series of 9H-xanthene-9-carboxylic acid amides, including those bearing mdpi.commdpi.comnih.govoxadiazol-3-yl and (2H-tetrazol-5-yl) moieties. mdpi.com These molecules were developed as potent and orally available positive allosteric modulators of the mGlu1 receptor. researchgate.net Such compounds are valuable pharmacological tools for studying the physiological roles mediated by mGlu1 receptors and may hold therapeutic potential for neurological disorders where this receptor's function is implicated. researchgate.net
Antimicrobial and Antifungal Evaluations
The xanthene nucleus is a core component of various compounds that have been evaluated for their antimicrobial and antifungal properties. epfl.chresearchgate.netmdpi.com In one study, novel xanthene sulfonamide and carboxamide derivatives were synthesized and tested for their in vitro antimicrobial activity against a range of bacteria and fungi. researchgate.net The results were compared against standard antibiotics, erythromycin (B1671065) and nystatin. researchgate.net
Several of the synthesized compounds demonstrated significant efficacy. Specifically, compounds designated as 6c, 6f, 6m, and 8b were identified as the most effective antimicrobial agents within the tested series, showing potent activity against the selected bacterial and fungal strains. researchgate.net This research highlights the potential of modifying the this compound structure to develop new anti-infective agents.
| Compound Series | Description | Most Active Compounds | Screening |
|---|---|---|---|
| Xanthene Sulfonamides | Derivatives synthesized from amino xanthenes and various sulfonyl chlorides. researchgate.net | 6c, 6f, 6m | In vitro against various bacteria and fungi. researchgate.net |
| Xanthene Carboxamides | Derivatives synthesized from amino xanthenes and various acyl chlorides. researchgate.net | 8b | In vitro against various bacteria and fungi. researchgate.net |
Antiviral and Anti-inflammatory Properties
Xanthene derivatives are recognized for their potential antiviral and anti-inflammatory activities. researchgate.netnih.govnih.gov The core xanthene structure is present in numerous biologically active compounds, and its modification has been a strategy for discovering novel therapeutic agents. nih.gov
In the realm of anti-inflammatory research, a series of novel 9-aryl-9H-xanthene-3,6-diol derivatives were synthesized using a microwave-assisted method. nih.gov These compounds were subsequently tested for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. Among the synthesized molecules, compounds 1e and 1f showed significant anti-inflammatory effects, comparable to the standard drug used in the study. nih.gov A significant advantage noted was that these compounds exhibited minimal or no gastric ulcerogenicity, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The antiviral potential of the xanthene scaffold has also been noted in several reviews, making it an area of continued interest in drug discovery. researchgate.netnih.gov
Application in Biological Imaging and Fluorescent Probes
This compound serves as a fundamental building block in the synthesis of fluorescent dyes and indicators used for biological imaging. The rigid, conjugated structure of the xanthene ring system is responsible for the fluorescent properties of many well-known dyes, such as fluorescein. These derivatives are widely used to visualize molecules and cellular structures in microscopy. mdpi.com
One notable derivative, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, is a water-soluble fluorescein analogue. nih.gov Its characteristic absorption and emission properties make it suitable for various biological applications. nih.gov The ease of functionalization of the this compound core allows chemists to create tailored probes for specific biological targets or for sensing changes in the cellular environment, such as pH. mdpi.com The development of novel fluorescent probes based on xanthene and related structures remains an active area of research for advancing biological imaging techniques.
Potential in Photodynamic Therapy (PDT)
This compound and its derivatives are explored for their potential application in photodynamic therapy (PDT), a treatment modality that uses a light-sensitive compound, known as a photosensitizer, to destroy diseased cells, including cancer cells. mdpi.comresearchgate.net Many traditional photosensitizers, such as Rose Bengal and eosin (B541160), are themselves xanthene-derivative dyes.
The therapeutic effect of PDT relies on the photosensitizer's ability to absorb light and transfer that energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and induce cell death in the targeted tissue. The xanthene core's inherent photochemical properties make it an excellent scaffold for designing new photosensitizers. Research focuses on modifying the xanthene structure to improve properties like light absorption at longer, more tissue-penetrating wavelengths and enhancing the efficiency of ROS production.
Inhibition of Transthyretin (TTR) Conformational Changes for Amyloid Fibril Formation
Transthyretin (TTR) amyloidosis is a group of diseases caused by the misfolding and aggregation of the TTR protein into amyloid fibrils. nih.govepfl.ch A primary therapeutic strategy is to stabilize the native tetrameric structure of TTR using small molecules, thereby preventing its dissociation into monomers—the rate-limiting step in fibril formation. nih.govnih.gov This approach has led to the development of drugs that bind to the thyroxine-binding sites on TTR, inhibiting the conformational changes that lead to amyloidogenesis. nih.govepfl.ch
While various classes of compounds, including flavonoids and certain non-steroidal anti-inflammatory drugs, have been investigated as TTR stabilizers, specific studies focusing on this compound for this purpose are not prominent in the existing literature. However, related research has shown that other xanthene dyes can modulate the aggregation of different amyloidogenic proteins, such as the amyloid-beta peptide associated with Alzheimer's disease, suggesting the scaffold has the potential to interact with amyloid proteins. This indicates a possible, though currently underexplored, avenue for future research into the application of this compound derivatives in treating TTR-related amyloid diseases.
Applications in Materials Science and Industrial Processes
Use in Fluorescent Dyes and Indicators
Xanthene-9-carboxylic acid is a fundamental building block in the synthesis of fluorescent dyes and indicators. chemimpex.com The rigid, conjugated tricyclic structure of the xanthene core is responsible for the inherent fluorescence of its derivatives. chemrxiv.orgnih.gov This core structure maximizes π-conjugation, which is crucial for strong light absorption and emission. nih.gov The compound serves as a key intermediate in the production of various xanthene derivatives that are valuable in numerous chemical applications. chemimpex.com
Derivatives of xanthene, such as fluorescein (B123965), eosin (B541160) Y, and rose bengal, are widely used as fluorescent tags, laser dyes, and pH indicators. chemrxiv.org The carboxylic acid group at the 9-position provides a convenient attachment point for further chemical modification, allowing for the fine-tuning of the dye's spectral properties and specificity for different analytical targets. researchgate.net This ease of functionalization opens avenues for creating tailored compounds for specific applications, including biological imaging, where these dyes enhance the visibility of cellular structures in microscopy. chemimpex.com
Research has also explored analogues like 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, which functions as a transition-metal-free carbon monoxide-releasing molecule (photoCORM) that can be activated by visible light. chemrxiv.org
Table 1: Photophysical Properties of Common Xanthene Dyes This table presents data for common xanthene dyes that share the core xanthene structure with this compound.
| Dye Name | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) |
| Fluorescein | ~491 nm | ~510 nm | 0.93 |
| Eosin Y | ~517 nm | ~538 nm | ~0.15 |
| Rose Bengal | ~548 nm | ~567 nm | 0.02 |
| Tetramethylrhodamine | ~549 nm | ~565 nm | ~0.40 |
Data compiled from multiple sources discussing general properties of xanthene dyes. chemrxiv.orgnih.gov
Incorporation into Polymers and Advanced Materials
This compound is incorporated into polymer formulations to create advanced materials with enhanced functionalities. chemimpex.com The carboxylic acid group allows the molecule to be integrated into polymer backbones, often through condensation polymerization reactions where it can react with other monomers like those containing hydroxyl groups. The introduction of functional pendant groups, such as carboxylic acids, along a polymer backbone is a key strategy for tuning the physicochemical and biological properties of materials. nih.gov This incorporation can render polymers "smart" or responsive to environmental stimuli. nih.gov
When incorporated into polymers, this compound can improve the material's thermal stability and optical properties. chemimpex.com The rigid, aromatic structure of the xanthene unit can increase the glass transition temperature (Tg) of the resulting polymer, making it more resistant to deformation at elevated temperatures. The presence of carboxylic acid groups can also influence the thermal degradation pathways of polymers. chemimpex.com
The primary optical property imparted by the incorporation of this compound is fluorescence. chemimpex.com By covalently bonding this fluorophore into a polymer matrix, materials can be produced that are inherently fluorescent. This is advantageous for applications requiring built-in sensors or tracers. The specific optical properties, such as absorption and emission wavelengths, can be further tuned by chemically modifying the xanthene structure before or after polymerization. nih.gov
Role in the Photographic Industry
Xanthene compounds have been utilized in the photographic industry, particularly as light-screening dyes in antihalation layers. google.com Antihalation layers are applied to photographic films to absorb stray light that passes through the emulsion, preventing it from reflecting off the film base and causing halos or blurring in the final image.
Certain xanthene dyes are designed to be colored during the light-exposure stage but can be effectively and irreversibly decolorized during the chemical processing of the film. google.com A key challenge has been to find dyes that remain decolorized at the pH levels typically encountered during and after processing. google.com Specific 3,6-disubstituted xanthene compounds have been developed that undergo an irreversible cleavage reaction in a basic processing solution, forming a new ring-closed, colorless compound. google.com This ensures that the dye does not interfere with the final image. While not specifically naming this compound, these patents describe derivatives of the core xanthene structure for this purpose. Additionally, related heterocyclic compounds have been investigated as antifogging agents in photographic materials. researchgate.net
Development of pH-Sensitive Fluorescent Materials
The xanthene structure is central to the development of pH-sensitive fluorescent materials and indicators. chemrxiv.org Many xanthene-based chromophores can exist in equilibrium between a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirocyclic form. nih.gov The position of this equilibrium is often highly dependent on pH.
The presence of a carboxylic acid group, such as in this compound and its derivatives, can play a crucial role in this pH sensitivity. The protonation and deprotonation of the acid group alters the electronic properties of the molecule and can influence the stability of the open versus the closed form. nih.gov This transition leads to a significant change in the material's spectral properties, allowing for the development of high-contrast fluorescent probes that can report on pH variations. nih.gov This principle is widely used in creating sensors for biological and environmental monitoring. chemimpex.com
Future Research Directions and Translational Perspectives
Exploration of Novel Xanthene-9-carboxylic Acid Derivatives with Enhanced Bioactivity
The xanthene core is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects. chemicalbook.comchemmethod.com A primary avenue of future research involves the rational design and synthesis of novel derivatives of this compound to enhance these biological activities.
One successful example is the development of 9H-Xanthene-9-carboxylic acid amides, specifically tandfonline.comresearchgate.netnih.govoxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides, which have been identified as potent and orally available enhancers of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). tandfonline.comchemmethod.com These compounds were designed as pharmacological tools to study physiological roles mediated by mGlu1 receptors. tandfonline.comchemmethod.com Further research will focus on expanding this library of derivatives, exploring various substitutions on the xanthene rings and modifications of the carboxylic acid group to improve potency, selectivity, and target engagement. The goal is to create a new generation of compounds with precisely tailored bioactivity for specific therapeutic targets.
| Derivative Class | Example Compound | Reported Bioactivity | Reference |
|---|---|---|---|
| Oxadiazole Amides | 9H-Xanthene-9-carboxylic acid tandfonline.comresearchgate.netnih.govoxadiazol-3-yl-amide | Positive allosteric modulator of mGlu1 receptor | tandfonline.com |
| Tetrazole Amides | 9H-Xanthene-9-carboxylic acid (2H-tetrazol-5-yl)-amide | Positive allosteric modulator of mGlu1 receptor | tandfonline.com |
| Fluorinated Oxazole Amides | Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides | Potent, orally available mGlu1 receptor enhancers | chemmethod.com |
Optimization of Pharmacokinetic Properties and Safety Concerns
A significant hurdle in translating bioactive compounds into clinical candidates is the optimization of their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and addressing potential safety issues. Some derivatives of the (aza)xanthene scaffold have chemical structures that suggest a potential lack of favorable pharmacokinetic properties and may be associated with safety concerns. chemmethod.comresearchgate.netacs.org Overcoming these limitations is crucial for any clinical evaluation. chemmethod.comresearchgate.netacs.org
Future work must systematically investigate the structure-property relationships of this compound derivatives. This includes modifying the core structure to enhance solubility, improve metabolic stability, and reduce off-target toxicity. The successful development of orally available mGlu1 receptor enhancers demonstrates that these challenges can be overcome with targeted chemical modifications. tandfonline.com Research will increasingly employ computational modeling and in vitro assays early in the discovery process to predict pharmacokinetic and toxicological profiles, thereby guiding the synthesis of derivatives with a higher probability of clinical success.
Development of More Sophisticated Chemosensors and Biosensors
The rigid, planar structure and inherent spectroscopic properties of the xanthene core make it an excellent platform for the development of fluorescent probes, pH indicators, and other sensors. researchgate.net The field of fluorescent chemosensors has expanded significantly, finding applications in biology, environmental science, and physiology. cymitquimica.com
Future research will focus on creating more sophisticated sensors based on this compound. The carboxylic acid group is particularly useful as it can act as a handle for attaching the molecule to other substrates, such as nanoparticles or biological macromolecules. acs.org For instance, new derivatives can be designed for high-selectivity detection of specific metal ions, anions, or biologically relevant molecules like reactive oxygen species. cymitquimica.com Furthermore, the xanthene scaffold is well-suited for applications in advanced imaging techniques like Surface-Enhanced Raman Spectroscopy (SERS), where related xanthene-based dyes like rhodamines are already widely used. cymitquimica.com
Integration of this compound into Multimodal Therapeutic Approaches
Given the diverse biological activities reported for the xanthene scaffold, there is a compelling opportunity to integrate its derivatives into multimodal therapeutic strategies. chemicalbook.comchemmethod.com A single molecule can be engineered to interact with multiple biological targets, or a xanthene-based drug could be used in combination with other therapies to achieve synergistic effects. A notable example in a related compound class is 5,6-dimethylxanthone-4-acetic acid (DMXAA), a carboxyxanthone that was found to have multi-target functions against cancer cells. researchgate.net
Future research could focus on designing this compound derivatives that, for example, combine antitumor activity with anti-inflammatory properties or possess both antimicrobial and neuroprotective effects. Such dual-function molecules could be highly effective in treating complex diseases like cancer or neuroinflammatory disorders. This approach requires a deep understanding of the structure-activity relationships for each desired bioactivity to successfully integrate them into a single molecular entity.
Advanced Mechanistic Studies of Biological Interactions
While numerous biological effects of xanthene derivatives have been documented, a detailed understanding of their molecular mechanisms of action is often lacking. Future research must move beyond phenotypic screening to conduct advanced mechanistic studies to elucidate how these compounds interact with their biological targets.
For instance, derivatives of this compound have been identified as positive allosteric modulators of the mGlu1 receptor, a specific and well-defined mechanism. tandfonline.comacs.org Future studies should apply similar detailed investigation to other bioactive derivatives. Techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and computational docking simulations can be used to visualize and analyze the binding interactions between xanthene derivatives and their target proteins at an atomic level. Understanding these mechanisms is critical for optimizing drug candidates and predicting potential off-target effects.
Scalable and Sustainable Synthetic Methodologies for Industrial Production
For any compound to be viable for industrial or pharmaceutical application, its synthesis must be scalable, cost-effective, and environmentally friendly. Traditional synthetic methods can sometimes involve harsh reagents or produce significant waste. researchgate.net A key future direction is the development of green and sustainable synthetic routes to this compound and its derivatives.
Significant progress has already been made in this area. Patented methods describe processes that are safe, high-yield, and suitable for industrial production, starting from the reduction of xanthone (B1684191). rsc.org Furthermore, recent research has highlighted eco-friendly approaches such as ultrasound-assisted synthesis, which can lead to higher yields and faster reaction rates. The use of reusable, heterogeneous nanocatalysts also represents a promising strategy for sustainable production. Future work will focus on refining these green methodologies, exploring metal-free procedures, and optimizing reaction conditions to minimize energy consumption and environmental impact, ensuring the economic viability of large-scale production. chemicalbook.com
Exploration of New Catalytic Applications
While much research has focused on the synthesis of xanthenes using various catalysts, there is an emerging interest in using the xanthene scaffold as a catalyst itself, particularly in photocatalysis. tandfonline.com Xanthene dyes are known for their low cost, low toxicity, and high response to visible light, making them attractive components for photocatalytic systems.
Future research will likely explore the integration of this compound and its derivatives into novel catalytic platforms. For example, xanthene dyes can be used as building blocks for metal-organic frameworks (MOFs) or as co-catalysts to enhance light absorption in photocatalytic processes. A specific fluorescein (B123965) analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, has been identified as the first transition-metal-free carbon monoxide releasing molecule (photoCORM) that is activated by visible light, demonstrating a unique photochemical reactivity. rsc.org This opens a new frontier for designing xanthene-based molecules that can perform specific chemical transformations when activated by light, with potential applications in organic synthesis and therapeutic delivery.
Q & A
Q. What are the standard methods for synthesizing and purifying xanthene-9-carboxylic acid?
this compound (CAS 82-07-5, C₁₄H₁₀O₃) is typically synthesized via Friedel-Crafts acylation or condensation reactions involving xanthene derivatives. Purification often involves recrystallization from ethanol or chloroform, with melting point verification (221–225°C) as a key purity indicator . Thin-layer chromatography (TLC) using silica gel plates and a solvent system of 1,2-dichloroethane/methanol/water/formic acid (56:24:1:1) is recommended for detecting impurities like xanthone or residual precursors .
Q. How is this compound characterized in analytical chemistry?
Common characterization methods include:
Q. What are the primary research applications of this compound?
It serves as:
- A precursor for synthesizing anticholinergic drugs (e.g., propantheline bromide intermediates) .
- A fluorescent probe due to its xanthene-derived aromatic structure .
- A standard in purity assays for related pharmaceuticals .
Advanced Research Questions
Q. How does this compound function as a transition-metal-free CO-releasing molecule (PhotoCORM)?
Under green light (λ = 500–550 nm), this compound undergoes photodecarboxylation, releasing carbon monoxide (CO) and generating a fluorescent byproduct (e.g., xanthene-9-ol). This dual functionality allows real-time tracking of CO release via fluorimetry . Key variables to optimize include light intensity, solvent polarity, and pH, as these influence decarboxylation efficiency .
Q. What experimental strategies resolve contradictions in CO release kinetics reported across studies?
Discrepancies in CO release rates often stem from:
- Light source variability : Use calibrated monochromatic light to standardize activation wavelengths.
- Oxygen sensitivity : Conduct experiments under inert atmospheres (e.g., N₂) to minimize oxidative interference.
- Fluorophore stability : Validate fluorescence measurements with control experiments to account byproduct degradation .
Q. How can researchers design experiments to study this compound’s bioactivity in cellular models?
- Cellular uptake : Use fluorescence microscopy to track the compound’s localization.
- CO quantification : Employ gas chromatography or CO-sensitive electrodes to measure intracellular CO levels.
- Toxicity controls : Compare results with inert analogs (e.g., methylated derivatives) to isolate CO-specific effects .
Q. What are the best practices for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Storage : Keep in airtight containers at room temperature, protected from light to avoid premature photodegradation .
Methodological Considerations
Q. How to validate the purity of this compound in drug synthesis?
- TLC : Compare sample spots against co-eluted standards (this compound and xanthone) under UV light.
- Melting point analysis : A sharp melting point (221–225°C) indicates high crystallinity and purity .
- Residual solvent testing : Use GC-MS to detect traces of ethanol or chloroform from recrystallization .
Q. What are the limitations of using this compound in photodynamic therapy research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
